molecular formula C31H26N2O3 B12591466 (5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 874948-37-5

(5-{[5-(4-Methoxybenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone

Cat. No.: B12591466
CAS No.: 874948-37-5
M. Wt: 474.5 g/mol
InChI Key: AHNLUGXNHRUGLO-UHFFFAOYSA-N
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Description

The compound (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic molecule featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole rings can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The phenylmethyl group can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or phenols.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

(5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone: can be compared with similar compounds like:

  • (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
  • (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-fluorophenyl)methanone

These compounds share a similar core structure but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of (5-{5-(4-Methoxybenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone lies in its specific substituents, which may confer distinct properties and applications.

Properties

CAS No.

874948-37-5

Molecular Formula

C31H26N2O3

Molecular Weight

474.5 g/mol

IUPAC Name

[5-[[5-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C31H26N2O3/c1-20-8-10-22(11-9-20)30(34)27-18-16-25(32-27)29(21-6-4-3-5-7-21)26-17-19-28(33-26)31(35)23-12-14-24(36-2)15-13-23/h3-19,29,32-33H,1-2H3

InChI Key

AHNLUGXNHRUGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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